molecular formula C18H23N3O4 B1290431 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate CAS No. 955016-62-3

1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Cat. No. B1290431
CAS RN: 955016-62-3
M. Wt: 345.4 g/mol
InChI Key: INPROUMRGMMTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate is a derivative of piperazine featuring a benzyl group, a tert-butyl group, and a cyano group attached to the piperazine ring. Piperazine derivatives are known for their versatility in chemical synthesis and potential biological activities, often serving as intermediates in the production of pharmaceuticals and other biologically active compounds.

Synthesis Analysis

The synthesis of piperazine derivatives can involve various strategies, including transition metal-catalyzed N-arylation, selective cyclization, and amination reactions. For instance, the synthesis of 1,4-dipiperazino benzenes, which are structurally related to 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, has been achieved using stepwise transition metal-catalyzed N-arylation of chiral piperazines to a central benzene core . Similarly, the synthesis of 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, which share some functional groups with the compound of interest, involves a highly selective cyclization controlled by lithium coordination and steric hindrance . These methods highlight the importance of careful control over reaction conditions to achieve high selectivity and yield in the synthesis of complex piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often characterized by X-ray crystallography, which can reveal the geometrical arrangement of substituents and mimic the orientation of key positions in peptidic alpha-helices or helix mimetics . The arrangement of hydrophobic side chains in these compounds is crucial for their potential biological activity and interaction with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including amination, oxidation, and cyclization, to form a wide range of compounds with potential biological activities. For example, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is synthesized through a simple low-cost amination reaction and serves as an important intermediate for the synthesis of biologically active benzimidazole compounds . These reactions are essential for the diversification of piperazine-based chemical libraries and the discovery of new therapeutic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, a compound with some structural similarities to 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, was characterized by NMR, IR, and single crystal X-ray diffraction, revealing its crystallization in an orthorhombic lattice and the presence of intermolecular interactions that stabilize the crystal structure . These properties are critical for the practical application of these compounds in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Synthesis and Chiral Auxiliary Applications

1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate has been utilized in the synthesis of chiral auxiliary compounds. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a compound related to 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate, has been synthesized from L-alanine. This compound serves as a chiral auxiliary in dipeptide synthesis, indicating its potential utility in the preparation of enantiomerically pure compounds and as a building block in peptide synthesis (Studer, Hintermann & Seebach, 1995).

Enantioselective Synthesis

The compound plays a critical role in the enantioselective synthesis of various intermediates. For example, it has been used in the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists. The key step in this synthesis involves an iodolactamization, highlighting the compound's utility in complex organic synthesis (Campbell et al., 2009).

Polymer Science

In polymer science, derivatives of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate have been used in the design and synthesis of hydrophilic aliphatic polyesters. These applications demonstrate the versatility of the compound in creating materials with specific functional groups and properties (Trollsås et al., 2000).

Novel Synthetic Methods

The compound is also involved in developing novel synthetic methods for producing derivatives with high selectivity. For instance, a synthesis method for 4-tert-butyl 2-ethyl 3-amino-1-benzyl-5-dialkylamino-1H-pyrrole-2,4-dicarboxylate derivatives, which are structurally related, has been optimized, highlighting the compound's role in enabling selective cyclization reactions (Nishio et al., 2011).

Antitumor Activity

In medicinal chemistry, derivatives of 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate have been synthesized and studied for their antitumor activity. For example, a series of 4-tert-butyl-5-benzyl-2-benzyliminothiazoles, structurally related to this compound, exhibited potent cytotoxicity against human cancer cell lines, suggesting potential applications in cancer treatment (Ye et al., 2014).

properties

IUPAC Name

1-O-benzyl 4-O-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-18(2,3)25-16(22)20-9-10-21(15(11-19)12-20)17(23)24-13-14-7-5-4-6-8-14/h4-8,15H,9-10,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPROUMRGMMTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00635230
Record name 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

CAS RN

955016-62-3
Record name 1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00635230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Reactant of Route 2
Reactant of Route 2
1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Reactant of Route 3
Reactant of Route 3
1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Reactant of Route 4
1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Reactant of Route 5
1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate
Reactant of Route 6
Reactant of Route 6
1-Benzyl 4-tert-butyl 2-cyanopiperazine-1,4-dicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.